
Isostearyl laurate
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Description
Isostearyl laurate is a useful research compound. Its molecular formula is C30H60O2 and its molecular weight is 452.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cosmetic and Personal Care Products
Isostearyl laurate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth, non-greasy feel on the skin and enhances the spreadability of products.
Key Applications:
- Moisturizers and Creams: Acts as a skin conditioning agent, improving hydration and texture.
- Sunscreens: Functions as a solvent for UV filters, enhancing their stability and efficacy.
- Makeup Products: Used in foundations and lipsticks to improve texture and application.
Case Study:
A clinical study evaluated a moisturizer containing this compound, demonstrating significant improvements in skin hydration and barrier function over a 4-week period compared to a control formulation without this ingredient .
Pharmaceutical Formulations
In pharmaceuticals, this compound serves as an excipient that aids in drug delivery systems. Its ability to enhance skin penetration makes it valuable in topical preparations.
Key Applications:
- Transdermal Drug Delivery Systems: Enhances the permeation of active ingredients through the skin barrier.
- Ointments and Gels: Improves the consistency and stability of topical formulations.
Data Table: Enhancements in Drug Permeation
Food Industry Applications
This compound is recognized as a food additive, primarily used as an emulsifier and stabilizer in various food products. It helps maintain the texture and consistency of emulsions.
Key Applications:
- Emulsions: Used in salad dressings and sauces to stabilize oil-water mixtures.
- Flavoring Agents: Acts as a carrier for flavor compounds, enhancing their solubility and distribution.
Safety and Regulatory Status
This compound has been evaluated for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) has deemed it safe for use in cosmetics when formulated to avoid irritation . It is also approved for use as a food additive under specific regulations.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of isostearyl laurate, and how can researchers accurately characterize them?
this compound (C₃₀H₆₀O₂, molecular weight 452.80 g/mol) is a nonionic surfactant with emulsifying, dispersing, and lubricating properties . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond.
- Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect hydrolysis byproducts.
- Thermogravimetric Analysis (TGA) to assess thermal stability.
- Dynamic Light Scattering (DLS) for particle size distribution in emulsions. Ensure experimental protocols align with reproducibility standards, as outlined in journal guidelines for method documentation .
Q. How can researchers synthesize this compound with high yield and purity?
Synthesis involves esterification of isostearyl alcohol and lauric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps:
- Reaction Optimization : Monitor temperature (80–120°C) and molar ratios (1:1 alcohol:acid) to minimize side reactions.
- Purity Control : Use vacuum distillation or column chromatography to remove unreacted precursors.
- Validation : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and acid value titration (<2 mg KOH/g) .
Q. What analytical techniques are suitable for assessing this compound’s compatibility with other surfactants?
- Phase Behavior Studies : Conduct ternary phase diagrams to evaluate emulsion stability with co-surfactants (e.g., cetearyl isononanoate or hexyl decyl laurate) .
- Zeta Potential Measurements : Assess electrostatic interactions in mixed surfactant systems.
- Rheological Profiling : Compare viscosity changes under shear stress to identify synergistic effects .
Advanced Research Questions
Q. How does this compound’s stability vary under acidic/alkaline conditions, and what experimental designs can quantify hydrolysis rates?
this compound hydrolyzes in strong acids/bases, producing isostearyl alcohol and lauric acid . To study this:
- Kinetic Experiments : Incubate the compound in buffered solutions (pH 1–14) at controlled temperatures (25–60°C).
- Quantification : Use HPLC to track lauric acid release over time.
- Activation Energy Calculation : Apply the Arrhenius equation to predict shelf-life under varying storage conditions .
Q. What methodologies resolve contradictions in reported biodegradability and environmental toxicity of this compound?
While this compound is labeled biodegradable, its hydrolysis products (e.g., lauric acid) may harm aquatic ecosystems . To address this:
- OECD 301D Test : Measure biodegradation rates in simulated wastewater.
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity.
- Metabolite Analysis : Identify esterase-mediated breakdown products via LC-MS, referencing skin metabolism studies of similar esters .
Q. How can researchers model the interaction of this compound with lipid bilayers or biomembranes?
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict partitioning behavior and membrane fluidity effects.
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to study monolayer penetration.
- Fluorescence Microscopy : Track localization in model membranes (e.g., liposomes) labeled with Nile Red .
Q. What strategies improve the reproducibility of this compound’s emulsification efficacy across different laboratories?
- Standardized Protocols : Specify shear rate, temperature, and surfactant-to-oil ratios (e.g., 1:10 for oil-in-water emulsions).
- Interlaboratory Studies : Share raw data on droplet size (via DLS) and creaming stability.
- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies, as recommended in analytical chemistry guidelines .
Q. Methodological Resources
- Experimental Reproducibility : Follow journal requirements for documenting synthesis, characterization, and stability testing .
- Data Validation : Cross-reference safety data sheets (e.g., LD50 values) with peer-reviewed ecotoxicology studies .
- Advanced Modeling : Utilize open-source software (e.g., GROMACS) and share simulation parameters in supplementary materials .
Properties
CAS No. |
72576-79-5 |
---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
16-methylheptadecyl dodecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-14-18-21-24-27-30(31)32-28-25-22-19-16-13-11-9-10-12-15-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |
InChI Key |
WPIOBXGJZUSKGK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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